molecular formula C13H12BrNO4 B172318 5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 187278-01-9

5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B172318
CAS No.: 187278-01-9
M. Wt: 326.14 g/mol
InChI Key: FPDIFKRDHUXNFJ-UHFFFAOYSA-N
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Description

5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a 1,3-dioxane-4,6-dione core substituted with a methylene group linked to a 4-bromophenylamine moiety. This compound serves as a critical intermediate in synthesizing bioactive heterocycles, such as quinolones, which exhibit antimicrobial and antitumor properties . Its structure features a planar conjugated system due to the electron-withdrawing dioxane ring and the electron-donating aromatic amine, influencing its reactivity in cyclocondensation and nucleophilic substitution reactions .

Properties

IUPAC Name

5-[(4-bromoanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4/c1-13(2)18-11(16)10(12(17)19-13)7-15-9-5-3-8(14)4-6-9/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDIFKRDHUXNFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=C(C=C2)Br)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372820
Record name 5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187278-01-9
Record name 5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthesis via Condensation of Meldrum’s Acid and 4-Bromoaniline

The primary synthetic route involves the condensation of Meldrum’s acid with 4-bromoaniline under basic conditions. Meldrum’s acid, first synthesized in 1908 via the reaction of malonic acid and acetone in acetic anhydride, provides the dioxane ring scaffold. The methylene bridge is introduced through a nucleophilic substitution reaction:

  • Reagents and Stoichiometry :

    • Meldrum’s acid (1.0 equiv)

    • 4-Bromoaniline (1.2 equiv)

    • Methyl orthoformate (1.5 equiv) as a formylating agent

    • Methanol or ethanol as solvent

    • Base catalyst (e.g., sodium hydroxide or potassium carbonate).

  • Mechanism :

    • Step 1 : Deprotonation of Meldrum’s acid by the base generates a nucleophilic enolate.

    • Step 2 : Methyl orthoformate reacts with the enolate to form an ethoxymethylene intermediate.

    • Step 3 : 4-Bromoaniline undergoes nucleophilic attack on the ethoxymethylene carbon, displacing ethanol and forming the aminomethylene bridge.

  • Reaction Conditions :

    • Temperature: Reflux (80–90°C)

    • Duration: 4–8 hours

    • Yield: 99.7% under optimized conditions.

Table 1: Key Reaction Parameters

ParameterValue
Molar Ratio (Meldrum’s acid:4-Bromoaniline)1:1.2
SolventMethanol
CatalystPotassium carbonate (1.0 equiv)
Temperature80°C
Time6 hours
Yield99.7%

Optimization Strategies for Industrial-Scale Production

Solvent and Catalyst Selection

  • Solvent Effects : Methanol outperforms ethanol due to its higher polarity, which stabilizes the transition state. A 15% increase in yield is observed when switching from ethanol to methanol.

  • Catalyst Screening : Potassium carbonate provides superior results compared to sodium hydroxide, minimizing side reactions such as ester hydrolysis.

Temperature and Time Profiling

  • Thermal Stability : Prolonged heating (>8 hours) at 80°C leads to decomposition of the product, reducing yields by 12–15%.

  • Alternative Approaches : Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (98.5%).

Table 2: Comparative Analysis of Reaction Conditions

ConditionConventional MethodMicrowave-Assisted
Temperature80°C100°C
Time6 hours30 minutes
Yield99.7%98.5%
Energy ConsumptionHighLow

Characterization and Quality Control

Spectroscopic Analysis

  • IR Spectroscopy :

    • Strong absorption at 1745 cm⁻¹ (C=O stretch of dioxane ring).

    • N–H stretch at 3280 cm⁻¹ (amine group).

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 2.15 (s, 6H, CH₃), δ 6.85 (s, 1H, CH), δ 7.45 (d, 2H, Ar-H), δ 7.90 (d, 2H, Ar-H).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar conformation of the aminomethylene group and the half-boat structure of the dioxane ring (Figure 1). Key metrics include:

  • Dihedral Angle : 7.96° between aminomethylene and dioxane ring.

  • Hydrogen Bonding : Intramolecular N–H···O (2.89 Å) stabilizes the planar geometry.

Table 3: Crystallographic Data

ParameterValue
Space GroupP1
Unit Cell Dimensionsa = 7.102 Å, b = 7.356 Å
R Factor0.054

Challenges and Mitigation Strategies

Byproduct Formation

  • Ethanol Elimination : Residual ethanol from the reaction forms an azeotrope with methanol, necessitating fractional distillation for removal.

  • Oxidative Degradation : Exposure to air oxidizes the aminomethylene group, requiring inert atmosphere handling.

Scalability Limitations

  • Batch vs. Continuous Flow : Transitioning from batch reactors to continuous flow systems improves yield consistency (±1.5% vs. ±0.5%).

Emerging Methodologies

Photocatalytic Synthesis

Recent advances utilize visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to accelerate the condensation step, achieving 95% yield at room temperature.

Biocatalytic Approaches

Lipase-mediated reactions in aqueous media show promise for greener synthesis, though yields remain suboptimal (72%).

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C13H12BrNO4C_{13}H_{12}BrNO_4 and a molecular weight of 326.14 g/mol. Its structure features a bromophenyl group and a dioxane ring, which contribute to its reactivity and biological activity.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 4-bromoaniline with 2,2-dimethyl-1,3-dioxane-4,6-dione. Common methods include:

  • Condensation Reaction : Utilizing bases such as sodium hydroxide or potassium carbonate.
  • Oxidation and Reduction : The compound can undergo oxidation with potassium permanganate or reduction using sodium borohydride.

Chemistry

5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione serves as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds.

Biology

Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies have focused on its interaction with specific molecular targets:

  • Mechanism of Action : The bromophenyl group may inhibit enzyme activity, while the dioxane ring enhances binding affinity to target molecules.

Medicine

The compound is under investigation for its potential use in drug development. Its unique structure allows for modifications that could lead to novel therapeutic agents.

Industry

In industrial applications, it is used in synthesizing specialty chemicals and materials, leveraging its unique chemical properties for various manufacturing processes.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer potential of derivatives of this compound. Results indicated significant cytotoxic effects against several cancer cell lines, suggesting that modifications to the compound could lead to effective anticancer drugs.

Case Study 2: Antimicrobial Properties

Research conducted by the International Journal of Antimicrobial Agents evaluated the antimicrobial activity of this compound against various bacterial strains. The findings demonstrated that certain derivatives exhibited potent antibacterial effects, highlighting its potential as a new class of antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The dioxane ring may also play a role in stabilizing the compound and enhancing its binding affinity to the target molecules .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂, Br) enhance electrophilicity at the methylene carbon, accelerating nucleophilic attacks in cyclization reactions .
  • Steric Effects : Bulky substituents (e.g., 2-I, 4-Br) reduce reaction rates in SNAr reactions compared to smaller groups (e.g., 4-MeO) .
  • Solubility : Methoxy-substituted derivatives exhibit higher solubility in polar solvents (e.g., MeOH, DMF) due to increased polarity , while bromo/chloro analogs require DMSO or DMF for dissolution .

Crystallographic and Physicochemical Properties

Crystal structures of related compounds reveal conformational trends:

  • Dioxane Ring Conformation : The 1,3-dioxane ring adopts a distorted boat or envelope conformation in most derivatives .
  • Hydrogen Bonding : The NH group forms intramolecular hydrogen bonds with the dioxane ring’s carbonyl oxygen (O–H⋯O, ~2.7–2.9 Å), stabilizing the planar structure .
  • Packing Motifs : Bromo and iodo substituents induce stronger van der Waals interactions, leading to denser crystal packing (density ~1.5–1.6 g/cm³) compared to methoxy analogs (~1.3 g/cm³) .

Biological Activity

The compound 5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS No. 187278-01-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological activity, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Structural Characteristics

The molecular formula of the compound is C13H12BrNO4C_{13}H_{12}BrNO_{4}, with a molecular weight of approximately 326.14 g/mol. The structure features a dioxane ring, which is indicative of its potential reactivity and biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of dioxane have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effects of dioxane derivatives on several cancer cell lines, including breast and colon cancer. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM.

Cell LineIC50 (µM)
MCF-7 (Breast)15
HT-29 (Colon)20
A549 (Lung)25

Anti-inflammatory Activity

In addition to anticancer effects, this compound has been studied for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in regulating immune responses and inflammation.

Antimicrobial Activity

Preliminary investigations suggest that This compound may also possess antimicrobial properties. Studies have shown activity against various bacterial strains and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Candida albicans100

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between appropriate amines and dicarbonyl compounds under controlled conditions. Characterization methods such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized product.

Toxicity Studies

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate low toxicity levels in vitro; however, further in vivo studies are necessary to fully understand the safety implications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-[(4-bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione?

  • Methodological Answer : The compound is synthesized via condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with methyl orthoformate and 4-bromoaniline. Key steps include refluxing Meldrum’s acid and methyl orthoformate in methanol for 2–4 hours, followed by addition of the arylamine and further reflux (4–8 hours). Crystallization from the filtrate yields pure crystals . Critical parameters include molar ratios (e.g., 1:1.2 Meldrum’s acid to methyl orthoformate) and solvent choice (methanol or ethanol).

Q. How does the molecular conformation of this compound influence its reactivity as a precursor for quinolone derivatives?

  • Methodological Answer : The planar conformation of the aminomethylene group and the half-boat dioxane ring (with a −0.460 Å out-of-plane deviation) enhances its suitability for thermolysis. Intramolecular N–H···O hydrogen bonding stabilizes the planar structure, facilitating ring-opening reactions to form 4(1H)-quinolone derivatives. X-ray diffraction data (e.g., dihedral angles: 7.96° between aminomethylene and dioxane ring) confirm this geometry .

Q. What analytical techniques are most reliable for characterizing its crystal structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include space group (e.g., P1 for derivatives), unit cell dimensions (e.g., a = 7.102 Å, b = 7.356 Å), and refinement metrics (R factor < 0.06). Hydrogen atoms are refined using riding models (C–H = 0.93–0.96 Å) or located via difference Fourier maps for imino groups .

Advanced Research Questions

Q. How can thermolysis conditions be optimized to convert this compound into bioactive quinolone derivatives?

  • Methodological Answer : Thermolysis in inert solvents (e.g., diphenyl ether) at 200–250°C induces ring expansion. Monitoring via TGA/DSC can identify decomposition thresholds. Post-reaction purification (e.g., column chromatography) isolates quinolones. Substituent effects (e.g., electron-withdrawing bromine) may alter activation energy, requiring tailored heating rates .

Q. What experimental designs are suitable for evaluating its environmental persistence or bioaccumulation potential?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL:

  • Phase 1 : Measure logP (octanol-water partitioning) and hydrolysis rates under varying pH/temperature.
  • Phase 2 : Assess abiotic degradation (UV exposure, soil adsorption) and biotic transformation (microbial assays).
  • Phase 3 : Use LC-MS/MS to quantify residues in model ecosystems (e.g., Daphnia magna) .

Q. How do structural modifications (e.g., substituent variations on the phenyl ring) affect biological activity?

  • Methodological Answer : Perform SAR studies by synthesizing analogs (e.g., replacing bromine with methoxy or acetyl groups). Test antiproliferative activity (e.g., MTT assays on cancer cell lines) or enzyme inhibition (e.g., ATPase assays). Compare IC50 values and correlate with electronic properties (Hammett σ constants) .

Q. How can computational methods validate experimental crystallographic data for this compound?

  • Methodological Answer : Use DFT (e.g., B3LYP/6-31G*) to optimize geometry and calculate bond lengths/angles. Compare with SCXRD data (e.g., C=O bond lengths: 1.198 Å experimental vs. 1.203 Å calculated). Molecular dynamics simulations can further assess conformational stability under thermal stress .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Step 1 : Re-evaluate assay conditions (e.g., cell line viability, solvent controls).
  • Step 2 : Standardize purity verification (HPLC ≥ 95%) and stereochemical characterization (CD spectroscopy).
  • Step 3 : Meta-analysis of dose-response curves to identify outlier datasets .

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